1-(4-Boc-aminobutyl)piperazine

Descripción general

Descripción

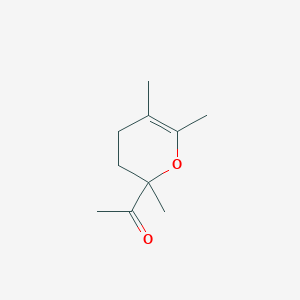

“1-(4-Boc-aminobutyl)piperazine” is an organic compound with the molecular formula C13H27N3O2 . It has a molecular weight of 257.37 g/mol . The compound is also known by other names such as “tert-Butyl (4- (piperazin-1-yl)butyl)carbamate” and “1- (4-Boc-amino-1-butyl)-piperazine” among others .

Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group . The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as solvent and catalyst allows a simple and efficient, chemoselective mono- N -Boc protection of various structurally diverse amines with di- tert -butyl dicarbonate .

Molecular Structure Analysis

The molecular structure of “1-(4-Boc-aminobutyl)piperazine” is characterized by a six-membered ring containing two opposing nitrogen atoms . The InChI representation of the molecule is InChI=1S/C13H27N3O2/c1-13(2,3)18-12(17)15-6-4-5-9-16-10-7-14-8-11-16/h14H,4-11H2,1-3H3,(H,15,17) .

Chemical Reactions Analysis

Piperazine compounds mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism . The Boc group in “1-(4-Boc-aminobutyl)piperazine” is stable towards most nucleophiles and bases

Aplicaciones Científicas De Investigación

Drug Discovery and Medicinal Chemistry

1-(4-Boc-aminobutyl)piperazine: is a significant compound in drug discovery due to its role as a building block in the synthesis of various pharmacologically active molecules. Piperazines are the third most common nitrogen heterocycle in drug discovery, prevalent in agents with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties . The Boc (tert-butyloxycarbonyl) group in particular is used to protect the amine functionality during chemical synthesis, which can then be selectively deprotected later in the synthetic process.

C–H Functionalization

Recent advances in the C–H functionalization of piperazines have expanded the structural diversity of these compounds. The carbon atoms of the piperazine ring can be functionalized to create new derivatives with potential pharmacological applications. This method provides a powerful entry to couple N-Boc piperazines with other organic molecules, leading to the production of α-aryl-substituted piperazines .

Synthesis of Blockbuster Drugs

Piperazine derivatives are key components in several blockbuster drugs. For example, Imatinib (marketed as Gleevec) and Sildenafil (sold as Viagra) both contain piperazine structures. The presence of the additional nitrogen atom in piperazines allows for adjusting the 3D geometry at the distal position of the six-membered ring, which is beneficial for drug design .

Pharmacokinetics and Pharmacodynamics

The nitrogen atoms in piperazines serve as hydrogen bond donors/acceptors, which is crucial for tuning interactions with biological receptors. This improves the water solubility and bioavailability of drug candidates containing piperazines, enhancing their pharmacokinetic and pharmacodynamic profiles .

Agrochemical Applications

1-(4-Boc-aminobutyl)piperazine can be used as an intermediate in the synthesis of agrochemicals. Its derivatives may play a role in the development of new pesticides or herbicides, contributing to the protection of crops and increasing agricultural productivity .

Dye Industry

This compound is also utilized as an intermediate in the dye industry. It can be involved in the synthesis of various dyes and pigments, which are used in textiles, inks, and coatings, providing a wide range of colors and properties .

Mecanismo De Acción

Target of Action

Piperazine compounds, a class to which this compound belongs, are known to interact with gaba receptors .

Mode of Action

Piperazine compounds are known to act as GABA receptor agonists . They bind directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, which results in flaccid paralysis of the worm . .

Biochemical Pathways

Given its structural similarity to other piperazine compounds, it may influence pathways involving gaba receptors .

Pharmacokinetics

It is known that piperazine compounds are partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation .

Result of Action

Based on the known effects of piperazine compounds, it can be inferred that the compound may cause paralysis of certain parasites .

Action Environment

It is generally recommended to store such compounds under inert gas, in a cool and dark place, at a temperature below 15°c .

Propiedades

IUPAC Name |

tert-butyl N-(4-piperazin-1-ylbutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27N3O2/c1-13(2,3)18-12(17)15-6-4-5-9-16-10-7-14-8-11-16/h14H,4-11H2,1-3H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGUWFJKBUTXYBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCN1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40399728 | |

| Record name | 1-(4-Boc-aminobutyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Boc-aminobutyl)piperazine | |

CAS RN |

874831-61-5 | |

| Record name | 1-(4-Boc-aminobutyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(5-Bromothien-2-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1275670.png)

![2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1275672.png)

![4-methyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275675.png)

![[3-(2-Amino-1-methylethoxy)phenyl]dimethylamine](/img/structure/B1275689.png)

![2-acetamido-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B1275690.png)

![2-[6-[(2-carboxybenzoyl)amino]hexylcarbamoyl]benzoic Acid](/img/structure/B1275691.png)

![2-[(4-Ethyl-2-oxo-2H-chromen-7-YL)oxy]propanoic acid](/img/structure/B1275702.png)